- Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand, Nature Communications, 2022, 13(1),

Cas no 925-78-0 (Nonan-3-one)

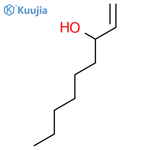

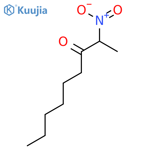

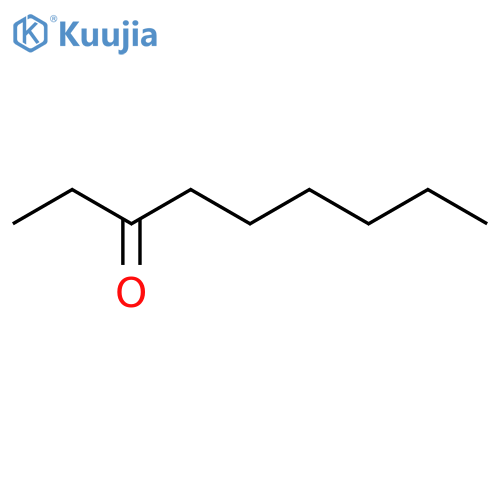

Nonan-3-one structure

商品名:Nonan-3-one

Nonan-3-one 化学的及び物理的性質

名前と識別子

-

- Nonan-3-one

- Ethyl n-hexyl ketone

- 3-Nonanone

- 3-Nonanon

- Aethyl-n-hexyl-keton

- ethyl hexyl ketone

- Ethylhexylketon

- FEMA 3440

- Nonan-3-on

- nonan-7-one

- Nonanon-3

- n-Hexyl ethyl ketone

-

- MDL: MFCD00009541

- インチ: 1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3

- InChIKey: IYTXKIXETAELAV-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCCCC)CC

- BRN: 1700447

計算された属性

- せいみつぶんしりょう: 142.13600

- どういたいしつりょう: 142.135765

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 86.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ぶんしりょう: 142.24

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.821 g/mL at 25 °C(lit.)

- ゆうかいてん: -8 °C

- ふってん: 187-188 °C(lit.)

- フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >

- 屈折率: n20/D 1.42(lit.)

- ようかいど: insoluble in water; soluble in alcohol and oils

- PSA: 17.07000

- LogP: 2.93590

- 屈折率: 1.417-1.423

- ようかいせい: 水に溶けず、エタノール/エチルエーテル/ベンゼン/クロロホルム/アセトンと混和可能

- FEMA: 3440 | 3-NONANONE

Nonan-3-one セキュリティ情報

- ヒント:に警告

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1993 / PGIII

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

- RTECS番号:RA8227000

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

Nonan-3-one 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Nonan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19878-100g |

3-Nonanone, 98% |

925-78-0 | 98% | 100g |

¥1845.00 | 2023-03-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04681-SAmPLE |

Nonan-3-one |

925-78-0 | SAmPLE |

¥768.0 | 2021-09-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04681-100g |

Nonan-3-one |

925-78-0 | 100g |

¥3328.0 | 2021-09-03 | ||

| abcr | AB124944-25 g |

3-Nonanone, 98%; . |

925-78-0 | 98% | 25 g |

€75.80 | 2023-07-20 | |

| Enamine | EN300-7068969-25.0g |

nonan-3-one |

925-78-0 | 95% | 25g |

$54.0 | 2023-05-30 | |

| Enamine | EN300-7068969-10.0g |

nonan-3-one |

925-78-0 | 95% | 10g |

$40.0 | 2023-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158994-25ML |

Nonan-3-one |

925-78-0 | >97.0%(GC) | 25ml |

¥388.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158994-1ml |

Nonan-3-one |

925-78-0 | >97.0%(GC) | 1ml |

¥46.90 | 2023-09-01 | |

| abcr | AB124944-25g |

3-Nonanone, 98%; . |

925-78-0 | 98% | 25g |

€78.30 | 2025-02-18 | |

| Aaron | AR003TZ4-1g |

Nonan-3-one |

925-78-0 | 98% | 1g |

$5.00 | 2025-02-10 |

Nonan-3-one 合成方法

ごうせいかいろ 1

はんのうじょうけん

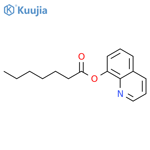

1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 2 h, 1 atm, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

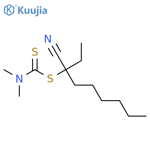

1.1 Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

リファレンス

- Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System, Journal of Organic Chemistry, 2002, 67(5), 1657-1662

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate

リファレンス

- t-Butyl 4-Benzoylperbenzoate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Diphenyl diselenide , Sodium borohydride Solvents: Ethanol

リファレンス

- α,β-Epoxy sulfoxides as useful intermediates in organic synthesis. I. A novel synthesis of dialkyl ketones and a synthesis of aldehydes from ketones by one carbon elongation, Bulletin of the Chemical Society of Japan, 1985, 58(7), 1983-90

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2,2,6,6-Tetramethyl-4-(2-propyn-1-yloxy)-1-piperidinyloxy (reaction products with azidomethyl polystyrene) Solvents: Dichloromethane ; 5 h, 0 °C

リファレンス

- Expedient immobilization of TEMPO by copper-catalyzed azide-alkyne [3+2]-cycloaddition onto polystyrene resin, Advanced Synthesis & Catalysis, 2006, 348(9), 1016-1020

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)(tricyclohexylphosph… Solvents: Chloroform

リファレンス

- Improved Efficiency of the Ruthenium-Catalyzed Redox Isomerization of Allyl Alcohols, Organometallics, 1999, 18(20), 4230-4233

ごうせいかいろ 9

はんのうじょうけん

リファレンス

- New method for the synthesis of ketones by the reaction of 8-acyloxyquinolines with organoaluminum compounds, Zhurnal Obshchei Khimii, 1982, 52(6), 1328-34

ごうせいかいろ 10

はんのうじょうけん

1.1 Solvents: Acetonitrile

リファレンス

- S-cyanomethyl dithiocarbamate, selective alkylation and ketone synthesis in aqueous medium, Tetrahedron Letters, 1976, (34), 2967-70

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Water Solvents: Water

リファレンス

- A new synthesis of ketones from 1,2-dimethoxyethenyllithium, organoboranes, and alkyl fluorosulfonates, Chemistry Letters, 1981, (8), 1059-60

ごうせいかいろ 12

はんのうじょうけん

リファレンス

- New method of ketone preparation via organoaluminum compounds, Zhurnal Obshchei Khimii, 1981, 51(7),

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Carbon monoxide , Zinc , Cobalt dibromide Solvents: tert-Butanol , Toluene

リファレンス

- New methods of hydroformylation of olefins and isomerization of allyl alcohols using the CoBr2/Zn/CO/t-BuOH reagent system, Indian Journal of Chemistry, 2001, (10), 989-993

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 24 h, 1 atm, 303 K

リファレンス

- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: Dimethylformamide

リファレンス

- Electrochemical organyl group transfer of triorganylboranes to carboxylic acid chlorides and carboxylic acid anhydrides using copper sacrificial anode, Bulletin of the Korean Chemical Society, 1999, 20(9), 989-990

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: 1,1-Dimethylethyl 4-benzoylbenzenecarboperoxoate Solvents: Benzene

リファレンス

- Low temperature free-radical reactions initiated with tert-butyl p-benzoylperbenzoate. Selective acyl radical additions to substituted olefins, Journal of Organic Chemistry, 1985, 50(19), 3498-502

ごうせいかいろ 17

はんのうじょうけん

リファレンス

- A convenient preparative method of unsymmetrical ketones and aliphatic aldehydes by thermolysis of homoallylic alcohols, Journal of Chemical Technology and Biotechnology, 1990, 48(4), 483-92

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene

リファレンス

- A new synthetic method for the preparation of ketones by denitrification of α-nitro ketones, Synthesis, 1987, (6), 532-5

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Cuprous chloride

リファレンス

- Coupling reactions of organoaluminates with acid chlorides or anhydrides catalyzed by copper compounds. A convenient route to ketones from 1-olefins via hydroalumination, Chemistry Letters, 1979, (6), 623-6

ごうせいかいろ 20

はんのうじょうけん

リファレンス

- Synthesis from thioketones, acetals, cyanohydrins, enol ethers, enamines, other ene derivatives, and related compounds, Science of Synthesis, 2005, 26, 301-399

Nonan-3-one Raw materials

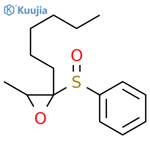

- Oxirane, 2-hexyl-3-methyl-2-(phenylsulfinyl)-

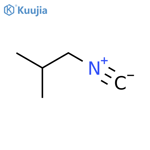

- Tert-BUTYL ISOCYANIDE

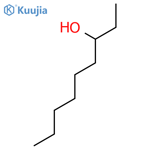

- non-1-en-3-ol

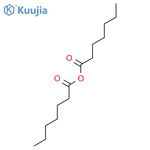

- Carbamodithioic acid, dimethyl-, 1-cyano-1-ethylheptyl ester

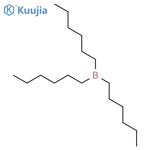

- 3-Nonanol

- Carbamodithioic acid, dimethyl-, 1-cyano-1-ethylhexyl ester

- trihexylborane

- Heptanoic acid, 8-quinolinyl ester

- 3-Nonanone, 2-nitro-

- HEPTANOIC ANHYDRIDE

- Aluminate(1-), tetrahexyl-, lithium (1:1), (T-4)-

Nonan-3-one Preparation Products

Nonan-3-one 関連文献

-

1. Acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonatesWilliam T. Moodie,Willie Parker,Ian Watt J. Chem. Soc. Perkin Trans. 2 1979 664

-

M. T. Hughes,J. Hudec J. Chem. Soc. D 1970 831

-

3. The synthesis of 3-amino-3-methylbicyclo[3.3.1]nonanes: Endo-selectivity in the Ritter reaction of 1,3,5,7α-tetramethylbicyclo[3.3.1]nonan-3-olAigars Jirgensons,Valerjans Kauss,Anatolij F. Mishnev,Ivars Kalvinsh J. Chem. Soc. Perkin Trans. 1 1999 3527

-

Aneta Nodzewska,Agnieszka Bokina,Katarzyna Romanowska,Ryszard Lazny RSC Adv. 2014 4 29668

-

Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947

925-78-0 (Nonan-3-one) 関連製品

- 111-13-7(2-Octanone)

- 110-13-4(hexane-2,5-dione)

- 593-08-8(2-Tridecanone)

- 120-92-3(Cyclopentanone)

- 502-49-8(Cyclooctanone)

- 502-72-7(Cyclopentadecanone)

- 112-12-9(2-Undecanone)

- 502-56-7(5-Nonanone)

- 1807202-99-8(3-Chloro-4-difluoromethoxy-5-fluorotoluene)

- 2097073-09-9((S)-1-Amino-indan-4-ol hydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:925-78-0)3-Nonanone

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ